Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Description
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS: Not explicitly provided) is a silylated derivative of salicylic acid, where both the hydroxyl and carboxylic acid groups are substituted with trimethylsilyl (TMS) groups. This compound is frequently identified in plant metabolomic studies using GC-MS, particularly in species such as Amaranthus viridus (24.09% abundance) and Pericampylus glaucus (7.43% peak area) .
Properties
CAS No. |
3789-85-3 |
|---|---|
Molecular Formula |
C13H22O3Si2 |
Molecular Weight |
282.48 g/mol |
IUPAC Name |
trimethylsilyl 2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C13H22O3Si2/c1-17(2,3)15-12-10-8-7-9-11(12)13(14)16-18(4,5)6/h7-10H,1-6H3 |
InChI Key |
BNAGIDDOEKUJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Activation of HMDS : Iodine facilitates the cleavage of HMDS into trimethylsilyl iodide (TMSI) and ammonia.
-
Silylation of Carboxylic Acid : TMSI reacts with the carboxylic acid group of salicylic acid to form the trimethylsilyl ester, releasing hydrogen iodide (HI).
-
Silylation of Phenolic Hydroxyl : Excess HMDS silylates the ortho-hydroxyl group, driven by the in situ regeneration of TMSI.
Optimized Conditions
-
Temperature : 20°C (room temperature)
-
Time : 40 minutes
-
Molar Ratio : Salicylic acid : HMDS : Iodine = 1 : 2 : 0.06
-
Workup : Neutralization with sodium thiosulfate followed by vacuum distillation.
Advantages :
-
Solvent-free conditions align with green chemistry principles.
-
Short reaction time and high yield.
-
Iodine is inexpensive and readily removed post-reaction.
Limitations :
-
Requires strict anhydrous conditions to prevent HI-induced desilylation.
-
Limited applicability to substrates sensitive to iodine.
Two-Step Silylation Using Sequential Catalysts
For substrates requiring orthogonal protection, a two-step protocol isolates the silylation of each functional group.
Step 1: Carboxylic Acid Protection
The carboxylic acid group is selectively silylated using HMDS and imidazole in tetrahydrofuran (THF).
-
Conditions : 25°C, 2 hours, yielding the monoTMS ester.
-
Mechanism : Imidazole acts as a non-nucleophilic base, deprotonating the carboxylic acid and accelerating HMDS cleavage.
Step 2: Phenolic Hydroxyl Protection
The free hydroxyl group undergoes silylation with trimethylsilyl salicylate methyl ester (TMSSME) catalyzed by Dowex 50WX8 resin .
-
Conditions : Acetonitrile, 25°C, 1 hour, 95% yield.
-
Selectivity : Electron-rich phenols react preferentially, avoiding over-silylation.
Data Table: Comparative Analysis of Two-Step Methods
| Step | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HMDS | Imidazole | THF | 2 | 89 |
| 2 | TMSSME | Dowex 50WX8 | MeCN | 1 | 95 |
Advantages :
-
Enables precise control over each silylation step.
-
Compatible with acid-sensitive substrates.
Limitations :
-
Longer overall reaction time.
-
Requires solvent switching between steps.
Metal-Catalyzed High-Temperature Silylation
A patent-pending method employs titanium tetraisopropoxide (Ti(OiPr)₄) as a catalyst in xylene at elevated temperatures. This approach, designed for industrial-scale production, leverages aromatic solvents to enhance reaction efficiency.
Reaction Profile
-
Temperature Gradient : 180°C → 220°C → 240°C over 3 hours.
-
Molar Ratio : Salicylic acid : HMDS = 1 : 2.5.
-
Distillation : Xylene co-distills with water, shifting equilibrium toward silylation.
Key Findings
-
Catalyst Loading : 0.1 wt% Ti(OiPr)₄ achieves 91% conversion.
-
Recycling : Unreacted HMDS and xylene are recovered via vacuum distillation (85% efficiency).
Advantages :
-
Scalable to multi-kilogram batches.
-
Xylene prevents crust formation on reactor surfaces.
Limitations :
-
Energy-intensive due to high temperatures.
-
Requires specialized equipment for temperature control.
Mechanochemical Silylation
Emerging research explores solvent-free ball milling for silylation, combining HMDS with ammonium fluoride (NH₄F) as a catalyst.
-
Conditions : 30 minutes milling at 25 Hz.
-
Yield : 88% (preliminary data).
Advantages :
-
Eliminates solvent waste.
-
Rapid reaction kinetics.
Limitations :
-
Limited substrate scope validation.
-
Catalyst recovery challenges.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
-
Hydrolysis
Reagents: Water or aqueous acid/base.
Conditions: Typically carried out at room temperature.
Products: Benzoic acid and trimethylsilanol.
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild to moderate temperatures.
Products: Substituted benzoic acid derivatives.
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Varies depending on the oxidizing agent used.
Products: Oxidized benzoic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water, aqueous acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Substitution: Amines, alcohols, or other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Scientific Research Applications
Applications in Organic Synthesis
1. Protecting Group in Synthesis
Trimethylsilyl esters are widely used as protecting groups for hydroxyl functionalities during organic synthesis. The trimethylsilyl group can be easily removed under mild acidic conditions, allowing for selective deprotection of alcohols while maintaining the integrity of other functional groups. This property is particularly useful in multi-step organic syntheses where functional group compatibility is critical.
2. Synthesis of Salicylic Acid Derivatives
The compound serves as a precursor for the synthesis of various salicylic acid derivatives, which are important in the production of anti-inflammatory drugs and other pharmaceuticals. For example, it can be utilized to create derivatives with enhanced solubility or bioactivity.
Analytical Chemistry Applications
1. Gas Chromatography-Mass Spectrometry (GC-MS)
Benzoic acid derivatives, including trimethylsilyl esters, are often analyzed using GC-MS due to their volatility and stability. The trimethylsilyl group enhances the volatility of the analytes, facilitating their detection and quantification. This application is prevalent in the analysis of complex mixtures such as plant extracts or environmental samples.
2. Sample Preparation Techniques
In analytical chemistry, this compound is used in sample preparation techniques such as silylation, which improves the detectability of polar compounds by converting them into more volatile derivatives. This technique is particularly beneficial for analyzing compounds that are otherwise difficult to detect due to their high polarity.
Pharmaceutical Applications
1. Drug Formulation
Trimethylsilyl esters are incorporated into drug formulations to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs). By modifying the solubility and stability of compounds, these esters can enhance drug absorption and bioavailability.
2. Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. Studies have shown that compounds containing the trimethylsilyl group can enhance the antibacterial activity against various pathogens, making them candidates for developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves its ability to act as a protecting group for carboxylic acids. The trimethylsilyl groups provide steric hindrance, preventing reactions at the carboxyl group. This allows for selective transformations at other functional groups in the molecule. Upon completion of the desired reactions, the protecting groups can be removed through hydrolysis, regenerating the original carboxylic acid.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of TMS-derivatized benzoic acids, differing in substituent positions and functional groups. Key analogues include:
Table 1: Structural and Analytical Comparison of Benzoic Acid TMS Derivatives

Key Observations :
- Substituent Position Dictates Analytical Behavior : The 2- and 4-TMS isomers exhibit distinct retention times (e.g., 13.43 min vs. 16.44 min) due to polarity differences .
- Molecular Weight Consistency: Mono-TMS derivatives (e.g., 2-, 3-, or 4-substituted) share identical molecular weights (282.48 g/mol), complicating differentiation without MS/MS fragmentation .
- Bis-Substituted Derivatives: The 2,6-bis[(TMS)oxy] variant (MW 370.66) has higher hydrophobicity (logP 5.106) compared to mono-substituted analogues .
Pharmacological and Functional Insights
- Antioxidant Potential: The 4-[(TMS)oxy] variant in Bauhinia scandens correlates with antioxidant activity .
- Environmental Impact : The 3-[(TMS)oxy] isomer’s presence in microplastics highlights its environmental recalcitrance .
- Analytical Challenges : Co-elution of isomers (e.g., 2- vs. 4-TMS) in GC-MS necessitates advanced separation techniques, as seen in two-dimensional GC/TOF-MS .
Biological Activity
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester, also known as trimethylsilyl 2-trimethylsiloxybenzoate, is a compound of interest due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anti-diabetic and anti-inflammatory properties, alongside other relevant findings from various studies.
- Molecular Formula : C18H34O3Si2
- Molecular Weight : 378.6 g/mol
- CAS Number : 3789-85-3
These properties suggest that the compound is a derivative of benzoic acid modified with trimethylsilyl groups, which are known to enhance solubility and stability.
Anti-Diabetic Activity
Recent studies have highlighted the anti-diabetic effects of benzoic acid derivatives. One notable study isolated a similar compound from Pericampylus glaucus and tested it in STZ-induced diabetic rats. The results indicated significant reductions in blood glucose levels:
- Dosage : 50 mg/kg body weight
- Control : Glibenclamide at 20 mg/kg body weight
- Results : The isolated compound demonstrated a notable decrease in hyperglycemia comparable to the standard treatment .
Anti-Inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. A study involving THP-1 cells showed that benzoic acid derivatives could modulate inflammatory responses when exposed to lipopolysaccharides (LPS). The viability and TNF-α production were assessed, indicating potential therapeutic applications in inflammatory conditions .
Table of Biological Activities
Detailed Research Insights
-
Anti-Diabetic Mechanism :
- The mechanism by which the compound exerts its anti-diabetic effects may involve enhancing insulin sensitivity or promoting glucose uptake in peripheral tissues.
- Further research is needed to elucidate the exact pathways involved.
-
Inflammatory Response Modulation :
- The ability to reduce TNF-α production suggests that this compound may be useful in treating chronic inflammatory diseases.
- Understanding the signaling pathways affected by this compound could lead to new therapeutic strategies.
-
Antimicrobial Efficacy :
- Propolis extracts containing similar compounds have shown broad-spectrum antimicrobial activity, indicating potential uses in food preservation and therapeutic applications against infections.
Q & A
Basic Question: What are the primary synthetic routes for preparing benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester, and what methodological considerations are critical for yield optimization?
Answer:
The synthesis typically involves silylation of 2-hydroxybenzoic acid (salicylic acid) using trimethylsilyl (TMS) chloride or hexamethyldisilazane (HMDS) in the presence of a base such as pyridine or triethylamine. Key considerations include:
- Reagent stoichiometry : Excess TMS reagents (2–3 equivalents per hydroxyl group) ensure complete derivatization .
- Moisture control : Anhydrous conditions are critical to prevent hydrolysis of silyl groups .
- Reaction monitoring : FT-IR or NMR can track the disappearance of hydroxyl signals (e.g., ~3400 cm⁻¹ in IR) .
Basic Question: How is this compound structurally characterized, and what analytical techniques are essential for confirming its purity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify TMS groups (δ ~0.1–0.3 ppm for Si(CH₃)₃) and aromatic protons (δ ~6.5–8.0 ppm) .
- Mass spectrometry : High-resolution MS (e.g., GC-EI-MS) confirms the molecular ion peak at m/z 312.1492 (C₁₃H₂₀O₃Si₂⁺) .
- Chromatography : GC-MS with non-polar columns (e.g., DB-5) resolves silylated derivatives; retention indices are cross-referenced with libraries like NIST .
Advanced Question: What experimental challenges arise in quantifying this compound in plant extracts via GC-MS, and how can they be mitigated?
Answer:
Challenges :
- Volatility and thermal stability : Silyl esters may degrade during injection port heating (>250°C). Splitless injection and lower temperatures (220–240°C) minimize decomposition .
- Co-elution with matrix interferences : Plant matrices often contain structurally similar silylated phenolics (e.g., vanillin-TMS). Use of selective ion monitoring (SIM) for m/z 312 or tandem MS (MS/MS) improves specificity .
Validation : Spike-and-recovery experiments with internal standards (e.g., deuterated benzoic acid derivatives) assess extraction efficiency .
Advanced Question: How does the reactivity of the TMS-protected hydroxyl group influence its utility in multi-step organic syntheses?
Answer:
The TMS group acts as a transient protecting group due to its susceptibility to hydrolysis and nucleophilic attack. Methodological considerations include:
- Compatibility with Grignard reagents : TMS ethers are stable under basic conditions but cleaved by aqueous workup .
- Orthogonality : Sequential deprotection strategies (e.g., TMS removal with dilute HCl/MeOH) enable selective functionalization of other groups in polyfunctional intermediates .
- Catalytic effects : TMS groups can sterically hinder reactions at adjacent positions, necessitating optimized catalysts (e.g., Pd/C for hydrogenation) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across phytochemical studies?
Answer:
Discrepancies often arise from:
- Extract variability : Differences in plant sources (e.g., Pericampylus glaucus vs. Lindernia crustacea) and extraction protocols (e.g., ethanol vs. ethyl acetate) alter compound concentrations .
- Bioassay specificity : Antioxidant assays (e.g., DPPH) may conflate activity with co-eluting phenolics. Use of bioassay-guided fractionation and LC-MS/MS confirms target compound contributions .
- Concentration thresholds : Activity may only manifest above critical levels (e.g., >20% peak area in GC-MS), as observed in Bauhinia scandens extracts .
Basic Question: What role does this compound play in natural product research, particularly in metabolite profiling?
Answer:
It serves as a marker for:
- Plant stress responses : Elevated levels in Bauhinia scandens under oxidative stress suggest a role in phenolic biosynthesis .
- Taxonomic differentiation : Co-occurrence with other TMS esters (e.g., vanillic acid-TMS) aids chemotaxonomic studies of Menispermaceae species .
- Metabolite stability : Silylation enhances volatility for GC-MS analysis of heat-labile acids .
Advanced Question: What computational methods are employed to predict the physicochemical properties of this compound, and how do they compare with empirical data?
Answer:
- QSPR models : The Crippen and Joback methods estimate logP (~4.2) and boiling point (~280°C), aligning with experimental GC retention data .
- Quantum mechanics : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts within <5% error of observed values .
- Validation : Cross-referencing with PubChem and NIST WebBook ensures reliability .
Advanced Question: How do researchers address discrepancies in reported spectral data (e.g., NMR, MS) for this compound across databases?
Answer:
- Database harmonization : Cross-checking NIST, PubChem, and EPA DSSTox resolves conflicts (e.g., m/z 312.1492 vs. 312.1489) .
- Synthetic controls : Authentic standards synthesized in-house validate spectral matches .
- Metadata curation : Annotating solvent systems (e.g., CDCl₃ for NMR) and ionization modes (EI vs. ESI) clarifies context-dependent variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

